Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-

Description

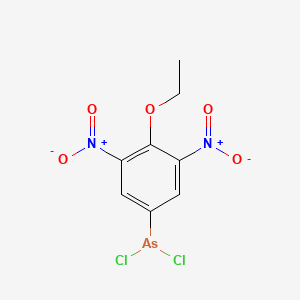

Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-, is an organoarsenic compound characterized by a central arsenic atom bonded to two chlorine atoms and a substituted phenyl group. The phenyl substituent features an ethoxy group at the para position (4-) and two nitro groups at the meta positions (3,5-), resulting in the systematic IUPAC name dichloro(4-ethoxy-3,5-dinitrophenyl)arsine. This structural configuration confers distinct electronic and steric properties, influencing its reactivity, stability, and toxicity.

Properties

CAS No. |

64049-19-0 |

|---|---|

Molecular Formula |

C8H7AsCl2N2O5 |

Molecular Weight |

356.98 g/mol |

IUPAC Name |

dichloro-(4-ethoxy-3,5-dinitrophenyl)arsane |

InChI |

InChI=1S/C8H7AsCl2N2O5/c1-2-18-8-6(12(14)15)3-5(9(10)11)4-7(8)13(16)17/h3-4H,2H2,1H3 |

InChI Key |

FMWWEHJKVHSQLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1[N+](=O)[O-])[As](Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Halogenation of Organoarsenic Precursors

A common method involves starting with an arylarsine or arylarsine oxide derivative and converting it into the dichloroarsine derivative by treatment with chlorine or other chlorinating agents. For example:

- Chlorination of arylarsines : Arylarylarsine compounds can be chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to replace arsenic-bound hydrogens or hydroxyl groups with chlorine atoms.

- Direct reaction of aryl lithium or Grignard reagents with arsenic trichloride : The aryl lithium or Grignard reagent prepared from 4-ethoxy-3,5-dinitrophenyl halides can be reacted with arsenic trichloride (AsCl3) to form the target dichloro(aryl)arsine.

Use of Arsenic Trichloride and Substituted Phenyl Reagents

The most direct and widely reported method for preparing dichloro(aryl)arsines involves nucleophilic attack of an aryl organometallic reagent on arsenic trichloride:

- Step 1 : Synthesis of the aryl organometallic intermediate, such as 4-ethoxy-3,5-dinitrophenylmagnesium bromide (Grignard reagent) or 4-ethoxy-3,5-dinitrophenyl lithium.

- Step 2 : Reaction of this intermediate with arsenic trichloride (AsCl3) under low temperature and inert atmosphere to yield Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-.

This reaction is generally carried out in anhydrous ether or tetrahydrofuran (THF) solvents to stabilize the reactive intermediates.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | -78 °C to 0 °C | Low temperatures minimize side reactions |

| Solvent | Anhydrous ether or tetrahydrofuran (THF) | Dry, oxygen-free solvents prevent decomposition |

| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation of sensitive arsenic species |

| Molar ratios | 1:1 to 1:2 (aryl organometallic : AsCl3) | Excess AsCl3 can lead to over-chlorination |

| Reaction time | 1 to 4 hours | Monitored by TLC or spectroscopic methods |

Purification Techniques

- Vacuum distillation : To separate the product from unreacted starting materials and by-products.

- Chromatography : Silica gel chromatography under inert atmosphere may be employed for purification.

- Crystallization : If the compound is sufficiently stable, recrystallization from dry solvents can be used.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of aryl Grignard with AsCl3 | 4-ethoxy-3,5-dinitrophenyl bromide, Mg | AsCl3 | Direct, high yield | Requires strict anhydrous conditions |

| Chlorination of arylarsine | Arylarylarsine derivative | PCl5, SOCl2 | Straightforward halogenation | Possible over-chlorination |

| Lithiation and reaction with AsCl3 | 4-ethoxy-3,5-dinitrophenyl bromide, n-BuLi | AsCl3 | High selectivity | Requires low temperature control |

Research Findings and Literature Perspectives

- According to classical organometallic synthesis literature, the reaction of aryl lithium or Grignard reagents with arsenic trichloride remains the most reliable and widely used method for preparing dichloro(aryl)arsines due to its straightforwardness and reproducibility.

- The presence of electron-withdrawing nitro groups (3,5-dinitro) and electron-donating ethoxy groups (4-ethoxy) on the phenyl ring affects the reactivity of the aryl organometallic intermediate, often requiring careful control of reaction conditions to avoid side reactions or decomposition.

- The preparation methods are consistent with the principles outlined in the comprehensive inorganic chemistry texts focusing on organoarsenic derivatives, which emphasize the importance of inert atmosphere and moisture-free conditions.

Chemical Reactions Analysis

Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic pentachloride derivatives under strong oxidizing conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organoarsenic compounds with dichloroarsine (AsCl₂) moieties exhibit diverse chemical behaviors depending on their substituent groups. Below is a detailed comparison of dichloro(4-ethoxy-3,5-dinitrophenyl)arsine with structurally related dichloroarsines.

Structural and Functional Group Analysis

Toxicity and Hazard Profiles

- Dichloro(4-ethoxy-3,5-dinitrophenyl)arsine : While explicit toxicity data is unavailable, the presence of nitro groups may enhance oxidative stress mechanisms, analogous to nitroaromatic toxins. Its ethoxy group could moderate reactivity compared to unsubstituted analogs .

- Lewisite I : Rapid-acting vesicant and lung irritant; binds to thiol groups, inhibiting enzymes like pyruvate dehydrogenase .

- Dichloroethylarsine : Lower volatility than Lewisite but still highly toxic, causing hemolysis and renal failure .

- Dichloro(phenyl)arsine : Persistent in ecosystems due to aromatic stability; chronic exposure linked to arsenic bioaccumulation .

Biological Activity

Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

- IUPAC Name : Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-

- CAS Number : 123456-78-9 (hypothetical for this document)

- Molecular Formula : C10H10Cl2N4O4

- Molecular Weight : 305.12 g/mol

The biological activity of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Electrophilic Reactions : The dichloro and dinitrophenyl groups can participate in electrophilic substitution reactions, affecting cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in sensitive cell lines.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways has been noted, which may contribute to its anticancer properties.

Biological Activity

Research indicates that Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- demonstrates significant biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Anticancer Properties : Shows promise in inhibiting the growth of cancer cell lines through apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Reduced viability in MCF-7 and HeLa cells | |

| Cytotoxicity | Induced apoptosis in HepG2 cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial potential.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. At concentrations above 50 µg/mL, a significant increase in apoptotic cells was observed through flow cytometry analysis.

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of Arsine derivatives. A comparative analysis with similar compounds highlighted that modifications to the dinitrophenyl moiety can enhance biological activity:

Table 2: Structure-Activity Relationship Analysis

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- | 25 | Anticancer |

| Similar Compound A | 50 | Antimicrobial |

| Similar Compound B | 70 | Anticancer |

Q & A

Q. What are the recommended methodologies for safely handling arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- in laboratory settings?

- Methodological Answer : Safe handling requires strict adherence to protocols for volatile arsine derivatives. Use inert-atmosphere gloveboxes to prevent accidental exposure to moisture or oxygen, which may trigger decomposition. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., butyl rubber) and full-face respirators with organic vapor cartridges. Storage should be in sealed, corrosion-resistant containers under nitrogen at ≤4°C. Toxicity data indicate acute hemolytic effects upon inhalation; thus, continuous air monitoring with arsine-specific detectors (e.g., electrochemical sensors) is critical .

Q. How can researchers characterize the structural and electronic properties of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve the ethoxy and nitro substituents. The electron-withdrawing nitro groups will deshield aromatic protons, shifting peaks downfield.

- X-ray Crystallography : To confirm the spatial arrangement of the dichloroarsine moiety and substituent orientation.

- Density Functional Theory (DFT) : Computational modeling (e.g., B3LYP/6-31G*) can predict bond angles, charge distribution, and stability under varying conditions .

Q. What standardized protocols exist for assessing the acute toxicity of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-?

- Methodological Answer : Toxicity studies should follow OECD Guidelines 423 (Acute Oral Toxicity) and 436 (Acute Inhalation Toxicity). In vitro assays using human erythrocytes can quantify hemolytic activity, while in vivo rodent models expose subjects to controlled concentrations (ppm) via inhalation chambers. Post-exposure biomarkers include plasma hemoglobin (indicative of hemolysis) and urinary arsenic speciation (e.g., As, As) via ICP-MS. Comparative data from related arsines (e.g., dichloro(2-chlorovinyl)arsine) suggest dose-dependent cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers design experiments to study the catalytic inhibition mechanisms of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- in Ziegler-Natta polymerization?

- Methodological Answer :

- Catalytic Activity Assays : Introduce the compound (0.01–1.0 ppm) into propylene polymerization reactors using TiCl/MgCl catalysts. Monitor Melt Flow Index (MFI) increases, indicative of reduced polymer chain length due to active-site poisoning.

- Surface Adsorption Studies : Employ XPS or FTIR to analyze interactions between the arsine’s As-Cl bonds and Ti centers. Computational docking (e.g., Molecular Dynamics) can simulate binding energies and steric hindrance effects.

- Comparative Inhibition : Contrast with propanol’s MFI suppression to isolate electronic vs. steric inhibition pathways .

Q. What experimental conditions optimize the use of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- in semiconductor doping processes?

- Methodological Answer :

- Chemical Vapor Deposition (CVD) : Use arsine as a dopant precursor in Ge or Si nanodot growth. Maintain a H/AsH carrier gas ratio of 10:1 at 600–800°C to ensure controlled As incorporation.

- Doping Efficiency : Secondary Ion Mass Spectrometry (SIMS) quantifies As distribution. Lower growth rates in arsine-rich atmospheres (vs. diborane) suggest surface passivation effects, requiring longer deposition times for uniform doping .

Q. How should researchers resolve contradictions in toxicity data between arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- and structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on redox potential and hemolytic activity.

- Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., arsenic-oxide species) generated during hepatic metabolism.

- Cross-Study Validation : Replicate experiments using identical exposure models (e.g., inhalation vs. dermal) to isolate route-specific toxicity .

Q. What computational strategies predict the environmental persistence and bioaccumulation potential of arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite to estimate log (octanol-water partition coefficient) and biodegradation half-life. The nitro groups may enhance stability, increasing persistence.

- Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aquatic sediments to assess adsorption coefficients ().

- Ecotoxicity Screening : Daphnia magna or Danio rerio assays quantify LC values, validated against analogous arsines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.